

3-Phenylbut-2-enoic acid chemical properties and structure

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Compound of Interest

Compound Name: **3-Phenylbut-2-enoic acid**

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An In-depth Technical Guide to **3-Phenylbut-2-enoic Acid**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **3-phenylbut-2-enoic acid**, a valuable α,β -unsaturated carboxylic acid in organic synthesis. The document delves into the molecule's structural and physicochemical properties, including its E/Z stereoisomerism. A detailed, field-proven protocol for its synthesis via the Knoevenagel-Doebner condensation is presented, complete with a mechanistic explanation. The guide further explores the compound's spectroscopic signature, key chemical reactions, and its significant role as a synthetic precursor. Notably, it highlights the application of the structurally related cinnamic acid scaffold in the synthesis of bioactive molecules, using the pharmaceutical agent Baclofen, a γ -aminobutyric acid (GABA) analogue, as a key case study. This paper is intended for researchers, chemists, and professionals in drug development seeking to leverage this versatile chemical intermediate.

Introduction: A Versatile Synthetic Intermediate

3-Phenylbut-2-enoic acid, also known as 3-phenylcrotonic acid or β -methylcinnamic acid, is an organic compound that merges the structural features of an aromatic ring, a conjugated double bond, and a carboxylic acid. This unique combination of functional groups makes it a reactive and highly versatile intermediate in synthetic organic chemistry. The conjugated system allows for a variety of addition reactions, while the carboxylic acid moiety provides a

handle for transformations into esters, amides, and other derivatives. Its prochiral nature also makes it a useful starting material for the synthesis of chiral pharmaceuticals.^[1] This guide offers an in-depth exploration of its chemical properties, a robust synthetic protocol, and its utility as a precursor for more complex molecular architectures, particularly those with relevance to the pharmaceutical industry.

Molecular Structure and Physicochemical Properties

Chemical Structure and Stereoisomerism

3-Phenylbut-2-enoic acid is an α,β -unsaturated carboxylic acid. The presence of a trisubstituted double bond gives rise to geometric isomerism, resulting in two stereoisomers: the (E)-isomer (trans-), where the phenyl group and the carboxyl group are on opposite sides of the double bond, and the (Z)-isomer (cis-), where they are on the same side. The (E)-isomer is generally the more thermodynamically stable of the two.

Caption: Geometric isomers of **3-phenylbut-2-enoic acid**.

Physicochemical Data

The key physical and chemical properties of **3-phenylbut-2-enoic acid** are summarized in the table below. These properties are essential for its handling, purification, and use in subsequent reactions.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₀ O ₂	[2]
Molecular Weight	162.19 g/mol	[2]
IUPAC Name	(E)-3-phenylbut-2-enoic acid	[2]
Synonyms	3-Phenylcrotonic acid, β-Methylcinnamic acid	[2]
CAS Number	1199-20-8 (unspecified stereochemistry), 704-80-3 ((E)-isomer)	[2]
Appearance	White to off-white solid	[3]
Boiling Point	281.93 °C (Predicted)	[1]
Storage Temperature	Room temperature, keep in dark place, inert atmosphere	[3]

Spectroscopic Characterization

Spectroscopic analysis is fundamental for verifying the structure and purity of synthesized **3-phenylbut-2-enoic acid**. While a consolidated, fully assigned spectrum for the (E)-isomer is not readily available in peer-reviewed literature, the expected characteristic signals can be reliably predicted based on established principles and data from close structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is key to confirming the structure and determining the E/Z isomeric ratio. For the (Z)-isomer, the vinylic proton appears as a quartet at ~5.88 ppm. [4] The aromatic protons typically appear as a multiplet between 7.2-7.4 ppm, and the methyl protons resonate as a doublet around 2.19 ppm.[4] The carboxylic acid proton will be a broad singlet at a downfield shift (>10 ppm).
- ¹³C NMR: The carbon spectrum will show a peak for the carbonyl carbon around 170 ppm. The olefinic carbons (C2 and C3) will appear in the 116-159 ppm range. The aromatic

carbons will resonate between ~125-141 ppm, and the methyl carbon will be upfield, around 27 ppm.[4]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Reference(s)
2500-3300 (broad)	O-H stretch	Carboxylic Acid (dimer)	[5]
3000-3100	C-H stretch (sp ²)	Aromatic & Vinylic	[5]
2850-2960	C-H stretch (sp ³)	Methyl	[5]
~1680-1710	C=O stretch (conjugated)	Carboxylic Acid	[5]
~1625-1640	C=C stretch	Alkene	[5]
~1450-1600	C=C stretch	Aromatic Ring	[5]

Mass Spectrometry (MS)

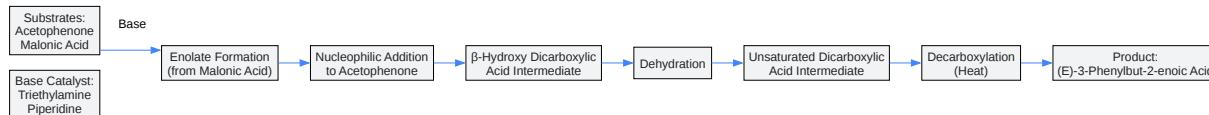
In mass spectrometry using electron ionization (EI), the molecular ion peak [M]⁺ is expected at an m/z ratio of 162. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) leading to a fragment at m/z 117, and further fragmentation of the phenyl-alkene backbone.

Synthesis and Reactivity

Synthetic Methodologies

3-Phenylbut-2-enoic acid is accessible through several classic organic reactions. The Knoevenagel-Doebner condensation is a particularly effective method. This reaction involves the condensation of a ketone (acetophenone) with a compound containing an active methylene group (malonic acid), catalyzed by a weak base. The reaction proceeds through an aldol-type addition followed by dehydration and subsequent decarboxylation to yield the α,β -unsaturated

acid. Using a base system like triethylamine with a catalytic amount of piperidine offers a high-yielding and more environmentally benign alternative to traditional pyridine-based systems.



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Caption: Mechanism of the Knoevenagel-Doebner condensation.

Detailed Experimental Protocol for Synthesis

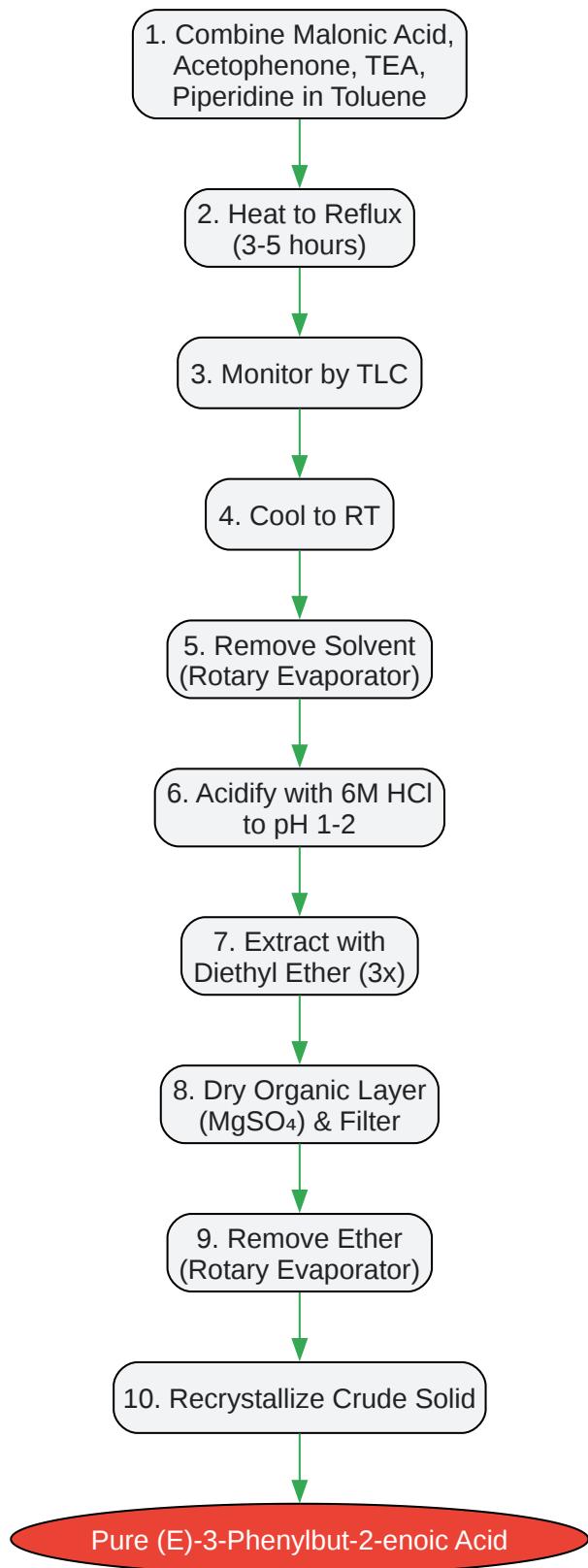
This protocol is based on the principles of the Knoevenagel-Doebner condensation, adapted for the synthesis of **3-phenylbut-2-enoic acid**.

Materials:

- Acetophenone
- Malonic Acid
- Triethylamine (TEA)
- Piperidine
- Toluene
- Hydrochloric Acid (6M)
- Diethyl ether
- Anhydrous Magnesium Sulfate ($MgSO_4$)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine malonic acid (1.2 eq) and toluene.
- **Addition of Base:** Add triethylamine (1.3 eq) to the flask and stir for 5 minutes to ensure mixing.
- **Addition of Reactants:** Slowly add acetophenone (1.0 eq) followed by a catalytic amount of piperidine (0.1 eq) to the stirring mixture.
- **Reflux:** Heat the reaction mixture to reflux (approx. 110 °C) for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the acetophenone starting material is consumed.
- **Workup - Part 1 (Solvent Removal):** After completion, allow the mixture to cool to room temperature. Remove the toluene and excess triethylamine under reduced pressure using a rotary evaporator.
- **Workup - Part 2 (Acidification):** To the resulting residue, add 6M hydrochloric acid until the pH is approximately 1-2. This protonates the carboxylate salt and causes the product to precipitate.
- **Extraction:** Extract the aqueous mixture three times with diethyl ether. Combine the organic layers.
- **Drying and Filtration:** Dry the combined organic layers over anhydrous magnesium sulfate, then filter to remove the drying agent.
- **Purification:** Remove the diethyl ether via rotary evaporation. The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure **(E)-3-phenylbut-2-enoic acid**.

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Caption: Experimental workflow for the synthesis of **3-phenylbut-2-enoic acid**.

Key Chemical Reactions

The structure of **3-phenylbut-2-enoic acid** allows for several key transformations:

- Esterification: The carboxylic acid can be readily converted to its corresponding esters (e.g., methyl or ethyl esters) via Fischer esterification (acid-catalyzed reaction with an alcohol).
- Hydrogenation: The carbon-carbon double bond can be selectively reduced using catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst) to yield 3-phenylbutanoic acid.
- Michael Addition: The electron-withdrawing nature of the carboxyl group activates the double bond for conjugate addition (Michael addition) by various nucleophiles to the β-carbon.
- Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, although the reaction conditions must be chosen carefully to avoid side reactions at the double bond.

Applications in Research and Drug Development

Role as a Synthetic Intermediate

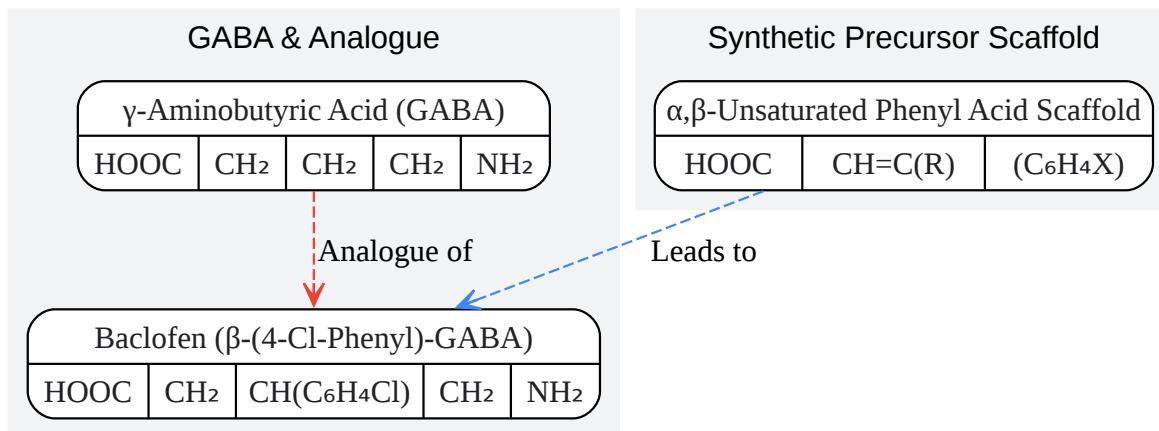
3-Phenylbut-2-enoic acid and its derivatives are valuable intermediates in organic synthesis. The α,β-unsaturated acid motif is a common feature in many natural products and biologically active molecules. Its utility lies in its ability to be transformed into various other functional groups, extending carbon chains, and serving as a scaffold for building molecular complexity.

Bioactive GABA Analogues: The Case of Baclofen

A compelling application demonstrating the importance of this structural class is in the synthesis of γ-aminobutyric acid (GABA) analogues. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system.^[6] Molecules that can modulate the GABA system are of significant therapeutic interest.

Baclofen, a clinically used muscle relaxant and antispasmodic agent, is a potent agonist of the GABA-B receptor.^{[7][8]} It is chemically known as 4-amino-3-(4-chlorophenyl)butanoic acid, which is a β-substituted GABA analogue.^[9] While not synthesized directly from **3-phenylbut-2-enoic acid** itself, its synthesis exemplifies the strategic use of a closely related precursor, 4-

chlorocinnamic acid (which can be formed in situ from 4-chlorobenzaldehyde and malonic acid via a Knoevenagel reaction).^[7] This underscores the value of the α,β -unsaturated phenyl-acid scaffold as a key starting point for accessing therapeutically important GABA analogues.



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Caption: Structural relationship between GABA, Baclofen, and the precursor scaffold.

Safety and Handling

Hazard Identification and GHS Classification

3-Phenylbut-2-enoic acid is classified as a hazardous substance. Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement(s)	Reference(s)
Acute Toxicity	GHS07	Warning	H302: Harmful if swallowed.	[1]
Skin Irritation	GHS07	Warning	H315: Causes skin irritation.	[1]
Eye Irritation	GHS07	Warning	H319: Causes serious eye irritation.	[1]
STOT SE 3	GHS07	Warning	H335: May cause respiratory irritation.	[1]

Safe Handling and Storage Protocols

- **Handling:** Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Use non-sparking tools and ensure adequate ventilation.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. The compound should be stored in a dark place under an inert atmosphere for long-term stability.[\[3\]](#)
- **First Aid:** In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse thoroughly with water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek immediate medical advice.

Conclusion

3-Phenylbut-2-enoic acid is a chemical intermediate of significant value, characterized by its versatile reactivity and stereochemical properties. This guide has detailed its fundamental chemical and physical characteristics, provided a robust and accessible synthetic protocol via the Knoevenagel-Doebner condensation, and outlined its spectroscopic features. The application of the core α,β -unsaturated phenyl-acid structure as a foundational scaffold for

synthesizing complex, biologically active molecules, such as the GABA-B agonist Baclofen, highlights its importance for professionals in medicinal chemistry and drug development. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its associated hazards.

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